molecular formula C15H14ClNO B10911796 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol

1-(3-Chloro-9H-carbazol-9-yl)-2-propanol

Cat. No.: B10911796
M. Wt: 259.73 g/mol
InChI Key: HDRKRXOQDXXAMB-UHFFFAOYSA-N
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Description

1-(3-Chloro-9H-carbazol-9-yl)-2-propanol is a chemical compound with the molecular formula C15H14ClNO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol typically involves the reaction of 3-chlorocarbazole with an appropriate propanol derivative. One common method includes the use of 3-chlorocarbazole and 2-propanol in the presence of a catalyst under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(3-Chloro-9H-carbazol-9-yl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Chloro-9H-carbazol-9-yl)-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular pathways and targets are still under investigation, but its effects on cellular processes are of significant interest .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

1-(3-chlorocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C15H14ClNO/c1-10(18)9-17-14-5-3-2-4-12(14)13-8-11(16)6-7-15(13)17/h2-8,10,18H,9H2,1H3

InChI Key

HDRKRXOQDXXAMB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)O

Origin of Product

United States

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